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Application Note: Advanced Crystallization Protocols for ent-Avibactam Sodium

Executive Summary

This application note details the crystallization and isolation protocols for ent-Avibactam sodium
(CAS: 396731-20-7), the (2R, 5S) enantiomer of the beta-lactamase inhibitor Avibactam. While
Avibactam sodium is a critical therapeutic agent, its enantiomer, ent-Avibactam, serves as a
vital Chiral Reference Standard for establishing enantiomeric purity in regulatory submissions.

Because enantiomers possess identical physicochemical properties (solubility, melting point) in
achiral environments, the robust crystallization strategies developed for the active
pharmaceutical ingredient (API) Avibactam are directly applicable to the ent-isomer. This guide
focuses on two critical workflows: Reactive Crystallization (conversion of the precursor salt)
and Polymorphic Recrystallization (targeting the stable anhydrous Form B).

Physicochemical Fundamentals

Successful crystallization requires understanding the solute-solvent interactions and the
polymorphic landscape. Avibactam sodium exhibits multiple crystalline forms, most notably:
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e Form A: Hydrated/Solvated (often variable water content).
e Form B: Anhydrous (Thermodynamically stable, preferred for standards).
e Form D: Anhydrous (Kinetic form, often converts to B).

Solubility Profile (Applicable to both enantiomers):

Solvent System Solubility Behavior Role in Protocol
Water High (>100 mg/mL) Primary Solvent
Methanol Moderate/High Co-solvent / Dispersant
Ethanol Low (Anti-solvent) Crystallization Driver

| Isopropanol | Very Low | Yield Maximizer |

Protocol A: Reactive Crystallization (Precursor
Conversion)

Objective: To synthesize and crystallize ent-Avibactam Sodium directly from ent-Avibactam
Tetrabutylammonium (TBA) salt or Free Acid.

Mechanism: This is a salt-exchange reaction driven by the solubility difference between the
lipophilic TBA salt and the hydrophilic sodium salt in ethanolic media.

Reagents:

e Precursor: ent-Avibactam TBA salt (or Free Acid).[1]

e Sodium Source: Sodium 2-ethylhexanoate (Na-2EH).[2][3]
» Solvent: Ethanol (Absolute).[2]

Step-by-Step Workflow:
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 Dissolution: Dissolve 10.0 g of ent-Avibactam TBA salt in 50 mL of Ethanol (5 vol) at 25°C.
Ensure complete dissolution; filter if necessary to remove patrticulates.

» Reagent Preparation: Prepare a solution of Sodium 2-ethylhexanoate (1.2 equivalents) in
Ethanol (30 mL).

o Controlled Addition: Add the Na-2EH solution to the precursor solution over 1 hour at 25°C.

o Scientific Insight: Slow addition prevents local supersaturation spikes that lead to
amorphous precipitation or oiling out.

¢ Nucleation & Growth: The mixture will become turbid. Seed with 0.5% ent-Avibactam Sodium
(Form B) if available to promote the correct polymorph.

e Aging: Stir the slurry for 4—6 hours at 20-25°C.

« |solation: Filter the white precipitate under vacuum or nitrogen pressure.
e Washing: Wash the cake with 2 x 10 mL cold Ethanol.

e Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85-92% Target Impurity Profile: Chemical Purity >98.5%; Chiral Purity
maintained.

Protocol B: Polymorphic Recrystallization
(Targeting Form B)

Obijective: To re-crystallize crude ent-Avibactam Sodium into the thermodynamically stable

Form B (Anhydrous) for use as a stable analytical standard.

Mechanism: Anti-solvent crystallization using a Water/Methanol/Alcohol system.[4][5] This
method relies on the "salting-out" effect of the alcohol to reduce the solubility of the sodium
salt.

Step-by-Step Workflow:
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 Dissolution (S100): Suspend 10.0 g of crude ent-Avibactam Sodium in a mixture of Methanol
(70 mL) and Water (5.7 mL).

o Ratio: ~12:1 MeOH:Water.

e Heating: Heat the slurry to 60—65°C. The solid should dissolve completely to form a clear
solution.

o Critical Control Point: Do not exceed 70°C to prevent thermal degradation
(decarboxylation risk).

« Filtration: Polish filter the hot solution (0.22 um) to remove insoluble particulates.
e Anti-Solvent Addition (S200):

o Cool solution to 50°C.

o Begin adding Ethanol or Isopropanol (500 mL total) slowly.

o Add the first 50 mL over 30 minutes to induce nucleation (cloud point).

e Cooling Ramp: Once nucleation is observed, cool the slurry to 30—35°C over 2 hours while
adding the remaining anti-solvent.

e Crystal Ripening: Stir at 30°C for 12—-16 hours.

o Why? Long residence time allows the conversion of kinetic Form D or amorphous material
into the stable Form B.

e Final Cooling: Cool to 0-5°C and hold for 2 hours to maximize yield.
« |solation: Filter and wash with Ethanol. Dry at 50°C under vacuum.

Process Visualization
Figure 1: Reactive Crystallization Pathway

This diagram illustrates the chemical transformation and phase change during Protocol A.[6]
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Caption: Workflow for converting the lipophilic TBA intermediate to the hydrophilic Sodium salt.

Figure 2: Polymorph Control Strategy (Form B)

This diagram details the solvent manipulation required to secure the stable Form B.[3][4]
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Caption: Recrystallization logic to avoid kinetic Form D and hydrates (Form A), ensuring stable
Form B.

Critical Quality Attributes (CQA) & Validation

To validate the ent-Avibactam Sodium reference standard, the following tests are mandatory:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12286549/docs?utm_src=pdf-body-img#crystallization-techniques-for-ent-avibactam-sodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12286549?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Chiral Purity (HPLC):
o Column: Chiralpak AD-H or equivalent.
o Limit: Enantiomeric Excess (ee) > 99.5%.

o Note:ent-Avibactam will elute at a distinct retention time compared to Avibactam on a
chiral stationary phase.

e Polymorph Identification (XRPD):

o Form B Signature Peaks: 20 = 6.6°, 13.1°, 15.6°, 19.8° (Patterns are identical for
enantiomers).

e Sodium Content:

o Theoretical: ~8.0% w/w (Confirm stoichiometry).
e Residual Solvents:

o Ethanol/Methanol limits per ICH Q3C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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